molecular formula C22H18Cl3F3N4O2S B2779242 2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide CAS No. 478262-23-6

2,4-dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide

Cat. No.: B2779242
CAS No.: 478262-23-6
M. Wt: 565.82
InChI Key: AKJZNRNGZODDIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide is a complex synthetic benzenesulfonamide derivative designed for advanced chemical and pharmacological research. This compound features a multifunctional structure incorporating a 2,4-dichlorobenzenesulfonamide group linked through a phenyl bridge to a piperazine moiety that is further substituted with a 3-chloro-5-(trifluoromethyl)pyridinyl group. The strategic incorporation of chlorine atoms and trifluoromethyl group enhances the compound's electronic properties, metabolic stability, and membrane permeability, making it particularly valuable for structure-activity relationship studies in medicinal chemistry. The presence of the piperazine linker, a common structural motif in pharmacologically active compounds, suggests potential for receptor binding and modulation, particularly for targets recognizing this scaffold. Researchers can utilize this compound as a key intermediate in synthetic chemistry programs or as a candidate for biological screening against various enzyme systems, including carbonic anhydrases and kinase targets where sulfonamide derivatives have demonstrated significant activity . The compound is provided as a high-purity material suitable for in vitro investigation in hit-to-lead optimization campaigns and mechanistic studies. Like similar benzenesulfonamide derivatives documented in research literature, this compound is intended solely for laboratory research applications . All necessary handling should be conducted using appropriate personal protective equipment in accordance with established laboratory safety protocols. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

2,4-dichloro-N-[4-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18Cl3F3N4O2S/c23-15-1-6-20(18(24)12-15)35(33,34)30-16-2-4-17(5-3-16)31-7-9-32(10-8-31)21-19(25)11-14(13-29-21)22(26,27)28/h1-6,11-13,30H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKJZNRNGZODDIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)NS(=O)(=O)C3=C(C=C(C=C3)Cl)Cl)C4=C(C=C(C=N4)C(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3F3N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

565.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,4-Dichloro-N-(4-{4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino}phenyl)benzenesulfonamide, commonly referred to as a sulfonamide compound, has garnered attention in pharmaceutical research due to its potential biological activities. This article reviews its biological properties, focusing on its mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The compound can be described by the following chemical formula:

  • Chemical Formula : C24H17Cl3F6N4O
  • Molecular Weight : 597.77 g/mol
  • CAS Number : 478262-10-1

1. Inhibition of Enzymatic Activity

Research indicates that sulfonamides often act as inhibitors of specific enzymes involved in critical biological pathways. For instance, they can inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, impacting physiological processes such as acid-base balance and ion transport.

2. Antiproliferative Effects

Studies have demonstrated that this compound exhibits antiproliferative activity against various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest at the G2/M phase, particularly in human cancer cells such as MCF7 (breast carcinoma) and HT-29 (colon carcinoma) .

Case Study: Cardiovascular Effects

A recent study evaluated the effects of related benzenesulfonamides on perfusion pressure and coronary resistance using isolated rat heart models. The results indicated that specific derivatives could significantly decrease perfusion pressure, suggesting potential cardiovascular benefits .

Compound Dose (nM) Perfusion Pressure Change
Control-Baseline
Benzenesulfonamide0.001Moderate Decrease
4-(2-aminoethyl)-benzenesulfonamide0.001Significant Decrease

3. Docking Studies

Computational docking studies have been employed to predict the interaction of this compound with various biological targets, including calcium channels. These theoretical models suggest that the compound may inhibit calcium influx, which is crucial for muscle contraction and neurotransmitter release .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters such as absorption, distribution, metabolism, and excretion (ADME) have been investigated using computational tools like SwissADME.

Parameter Value
BioavailabilityHigh
Plasma Half-lifeModerate
Metabolism PathwaysLiver

Comparison with Similar Compounds

N-(4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino}Phenyl)-4-Methoxybenzenesulfonamide (CAS 478262-25-8)

  • Structural Differences : Replaces the 2,4-dichloro substituents on the benzenesulfonamide with a 4-methoxy group.
  • Impact on Properties: The methoxy group is electron-donating, reducing electrophilicity compared to the electron-withdrawing chloro groups in the target compound.
  • Therapeutic Implications : Methoxy-substituted sulfonamides are often associated with altered receptor selectivity, possibly favoring interactions with serotonin or dopamine receptors over other targets .

N-(2-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Piperazin-1-Yl}-5-(Trifluoromethyl)Phenyl)-3-Methoxybenzamide (CAS 478262-09-8)

  • Structural Differences : Replaces the benzenesulfonamide with a benzamide group and introduces a trifluoromethyl group on the phenyl ring.
  • Dual trifluoromethyl groups enhance lipophilicity (logP ~3.5), favoring blood-brain barrier penetration but risking increased metabolic degradation .
  • Research Findings : Benzamide derivatives in this class have shown activity as kinase inhibitors, suggesting divergent therapeutic applications compared to sulfonamide-based analogs .

4-Chloro-N-[6-(4-Methylpiperazino)-3-Pyridinyl]Benzenesulfonamide (CAS 444151-80-8)

  • Structural Differences : Features a single chloro substituent on the benzenesulfonamide and a methyl-piperazine group attached to a pyridine ring.
  • Impact on Properties: The methyl group on piperazine may reduce steric hindrance, enhancing binding to compact active sites. Simplified substitution pattern (monochloro vs. dichloro) could lower toxicity but reduce receptor selectivity .
  • Therapeutic Implications: Such compounds are explored as antimicrobial agents, highlighting how minor structural changes redirect biological activity .

4-(4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino)-N-[(Dimethylamino)Methylene]Benzenecarboxamide

  • Structural Differences: Substitutes the sulfonamide with a carboxamide group and introduces a dimethylaminomethylene moiety.
  • Carboxamides generally exhibit lower metabolic stability than sulfonamides due to susceptibility to hydrolysis .

Data Table: Key Structural and Inferred Properties

Compound Name Core Structure Substituents Molecular Weight Key Inferred Properties Potential Applications
2,4-Dichloro-N-(4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino}Phenyl)Benzenesulfonamide Benzenesulfonamide 2,4-Cl, CF3-pyridine-piperazine ~600 (estimated) High lipophilicity, metabolic stability Neurological targets
N-(4-{4-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]Piperazino}Phenyl)-4-Methoxybenzenesulfonamide (CAS 478262-25-8) Benzenesulfonamide 4-OCH3, CF3-pyridine-piperazine ~550 (estimated) Improved solubility, moderate logP Receptor modulation
N-(2-{4-[3-Chloro-5-(Trifluoromethyl)Pyridin-2-Yl]Piperazin-1-Yl}-5-(Trifluoromethyl)Phenyl)-3-Methoxybenzamide (CAS 478262-09-8) Benzamide 3-OCH3, CF3-phenyl, CF3-pyridine 558.9 High logP, kinase inhibition Oncology
4-Chloro-N-[6-(4-Methylpiperazino)-3-Pyridinyl]Benzenesulfonamide (CAS 444151-80-8) Benzenesulfonamide 4-Cl, methyl-piperazine-pyridine ~400 (estimated) Moderate lipophilicity, reduced steric hindrance Antimicrobials

Q & A

Q. What are the optimal synthetic routes for preparing this compound, and how can yield/purity be maximized?

Methodological Answer: The synthesis typically involves coupling a 2,4-dichlorobenzenesulfonyl chloride derivative with a 4-(piperazinyl)aniline intermediate. Key steps include:

  • Nucleophilic substitution : React 1-(2,4-dichlorophenyl)piperazine with 3-chloro-5-(trifluoromethyl)-2-pyridinyl chloride under inert conditions (e.g., N₂ atmosphere) to form the piperazine-pyridine core .
  • Sulfonamide coupling : Use a Schotten-Baumann reaction with the sulfonyl chloride and aniline derivative in dichloromethane, maintaining pH 8–9 with aqueous NaHCO₃ .
  • Purification : Employ normal-phase chromatography (e.g., 10% methanol/0.1% ammonium hydroxide) or recrystallization from ethanol/water mixtures to isolate the product with >95% purity .

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

Methodological Answer:

  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., distinguishing piperazine ring protons at δ 2.5–3.5 ppm and aromatic protons in the pyridine/benzene rings) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 578.03) and isotopic patterns from chlorine/fluorine .
  • HPLC-PDA : Use a C18 column (acetonitrile/water gradient) to detect impurities (<0.5% area) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize biological activity?

Methodological Answer:

  • Systematic substitution : Modify the pyridine’s trifluoromethyl group (e.g., replace with -CF₂H or -CN) and assess changes in receptor binding using radioligand assays .
  • Piperazine ring flexibility : Compare activity of piperazine vs. homopiperazine analogs to evaluate steric/electronic effects on target engagement .
  • In vitro screens : Test derivatives in enzyme inhibition assays (e.g., kinase panels) or cell-based models (e.g., cancer proliferation) to identify potency trends .

Q. What computational strategies are effective for predicting target interactions?

Methodological Answer:

  • Molecular docking : Use AutoDock Vina to model the compound’s binding to dopamine D3 receptors (PDB: 3PBL) or kinase domains, focusing on hydrogen bonds with sulfonamide oxygen and halogen-π interactions with the pyridine ring .
  • MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-receptor complexes, particularly at the trifluoromethyl-pyridine binding pocket .

Q. How can contradictory pharmacological data (e.g., variable IC₅₀ values) be resolved?

Methodological Answer:

  • Standardize assay conditions : Control variables like serum concentration (e.g., 10% FBS vs. serum-free) and incubation time (24h vs. 48h) to minimize variability .
  • Metabolite profiling : Use LC-MS to identify degradation products (e.g., hydrolyzed sulfonamide) that may interfere with activity measurements .
  • Orthogonal validation : Confirm results across multiple assays (e.g., SPR for binding affinity, functional cAMP assays for GPCR activity) .

Q. What strategies improve solubility/bioavailability without compromising activity?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated piperazine) to enhance water solubility while maintaining target affinity .
  • Co-crystallization : Screen with cyclodextrins or hydrophilic co-formers (e.g., succinic acid) to improve dissolution rates .
  • LogP optimization : Reduce hydrophobicity by replacing one chlorine with a polar group (e.g., -SO₂NH₂), then validate via shake-flask method .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.